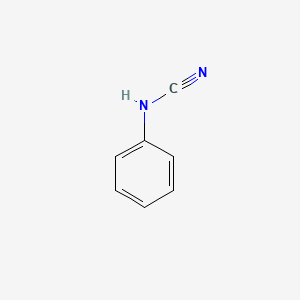

フェニルシアナミド

概要

説明

Phenylcyanamide is a chemical compound with the molecular formula C7H6N2 . It has a unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .

Synthesis Analysis

Phenylcyanamide can be synthesized by methylation of phenylthiourea followed by a basic work-up . All products along the synthetic route have been fully characterized by means of NMR, IR, and X-ray studies .Molecular Structure Analysis

The structure of phenylcyanamide was investigated by DFT-B3LYP and ab initio MP2 calculations with 6-311+G** basis set . The planar to the perpendicular rotational barrier was calculated to be about 4kcal/mol by both levels of calculation .Chemical Reactions Analysis

Phenylcyanamide has been used in synthetic chemistry for cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry . The carbon-nitrogen triple bond of cyanamides readily undergo [3 + 2] and [2 + 2 + 2] cycloadditions when exposed to suitable reacting partners, which ultimately lead to the formation of five and six-membered ring heterocycles, respectively .Physical And Chemical Properties Analysis

Phenylcyanamide has a molecular weight of 118.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 118.053098200 g/mol . The topological polar surface area is 35.8 Ų .科学的研究の応用

銀ナノ粒子の合成

フェニルシアナミドは、4-ニトロフェニルシアナミド配位子を用いた銀ナノ粒子の合成に使用されています。 これらのナノ粒子は、ジブカイン、ナファゾリン、ドーパミン、アセトアミノフェンなどのさまざまな物質の検出に役立ちます .

環状付加反応

フェニルシアナミドの構造における求核性sp3-アミノ窒素と求電子性ニトリル単位のユニークな二重性は、環状付加反応において貴重な化合物となる .

アミノシアノ化反応

フェニルシアナミドは、シアナミド部分を持つため、アミノシアノ化反応で使用されます。シアナミド部分により、アミノ基とニトリル基の両方の供給源となります .

求電子性シアン化物転移剤

フェニルシアナミドは、求電子性ニトリル単位を持つため、さまざまな化学反応で求電子性シアン化物転移剤として作用します .

ラジカルおよび配位化学

フェニルシアナミドは、ユニークなラジカルおよび配位化学を示し、複雑な分子構造の作成に活用できます .

構造および熱特性評価研究

この化合物は、銀ナノ粒子の構造および熱特性評価のために、FT-IR、1H-NMR、TGA、およびUV-Vis研究で使用されてきました .

ポリマー錯体の磁気特性

フェニルシアナミドは、4,4'-ビピリジンなどの配位子と組み合わせて、ポリマーマンガン(II)錯体の磁気特性の研究に使用されています .

作用機序

Target of Action

Phenylcyanamide and its derivatives have been found to interact with DNA, making it a primary target . This interaction can block the division of cancer cells, leading to cell death .

Mode of Action

Phenylcyanamide interacts with its primary target, DNA, through a process known as platination . This process involves the binding of Phenylcyanamide to DNA, which can lead to significant changes in the DNA structure. The platination level of Phenylcyanamide has been found to be approximately 80-fold higher than that of cisplatin, a commonly used chemotherapy drug .

Biochemical Pathways

The interaction of Phenylcyanamide with DNA affects various biochemical pathways. One of the key pathways influenced by Phenylcyanamide is the generation of reactive oxygen species (ROS). Phenylcyanamide has been found to stimulate the production of hydrogen peroxide in a time-dependent manner . It also induces an increase in ROS production, which is superior to that induced by antimycin .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Phenylcyanamide are yet to be fully characterized. The adme properties of a drug molecule can have a major impact on its bioavailability

Result of Action

The interaction of Phenylcyanamide with DNA and its influence on ROS production result in significant molecular and cellular effects. These effects include the loss of mitochondrial membrane potential and the induction of apoptosis . Apoptosis, or programmed cell death, is a crucial mechanism in controlling cell proliferation and survival.

将来の方向性

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . The last decade has witnessed a significant increase in the use and application of substituted cyanamides in synthetic chemistry, along with the development of more sustainable and robust synthetic routes to these important family of compounds . This suggests that Phenylcyanamide and related compounds will continue to be an area of active research in the future.

生化学分析

Biochemical Properties

Phenylcyanamide plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, phenylcyanamide derivatives have been shown to form complexes with platinum (II), which exhibit significant antiproliferative activity against various cancer cell lines . These complexes can increase intracellular reactive oxygen species levels, leading to apoptosis induction .

Cellular Effects

Phenylcyanamide affects various types of cells and cellular processes. It has been observed to influence cell function by increasing reactive oxygen species production, leading to the loss of mitochondrial membrane potential and apoptosis . In cancer cell lines such as ovarian carcinoma, colorectal adenocarcinoma, breast cancer, liver hepatocellular carcinoma, and lung adenocarcinoma, phenylcyanamide derivatives have shown significant antiproliferative activity .

Molecular Mechanism

The molecular mechanism of phenylcyanamide involves its interaction with biomolecules at the molecular level. Phenylcyanamide derivatives can coordinate with metal ions, such as platinum (II), through the cyano nitrogen, forming stable complexes . These complexes can induce DNA platination, leading to increased reactive oxygen species production and apoptosis . The coordination of phenylcyanamide through the cyano nitrogen is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenylcyanamide can change over time. Studies have shown that phenylcyanamide derivatives can stimulate the production of hydrogen peroxide in a time-dependent manner . The stability and degradation of phenylcyanamide in laboratory conditions are essential factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of phenylcyanamide vary with different dosages in animal models. At higher doses, phenylcyanamide derivatives can exhibit toxic or adverse effects, while lower doses may show therapeutic benefits . The threshold effects observed in these studies highlight the importance of dosage optimization for achieving desired outcomes without causing harm .

Metabolic Pathways

Phenylcyanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The metabolic pathways of phenylcyanamide include its conversion into reactive intermediates that can influence metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall biochemical activity .

Transport and Distribution

Phenylcyanamide is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of phenylcyanamide, affecting its biochemical activity . The transport and distribution mechanisms are essential for understanding how phenylcyanamide exerts its effects at the cellular level .

Subcellular Localization

The subcellular localization of phenylcyanamide is critical for its activity and function. Phenylcyanamide can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of phenylcyanamide helps in elucidating its role in various biochemical processes .

特性

IUPAC Name |

phenylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-6-9-7-4-2-1-3-5-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXXLCJERIYMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211235 | |

| Record name | Phenylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

622-34-4 | |

| Record name | N-Phenylcyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylcyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylcyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

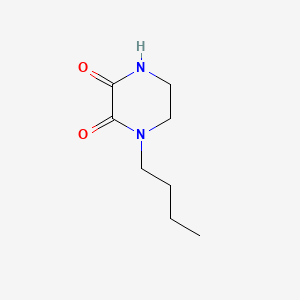

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

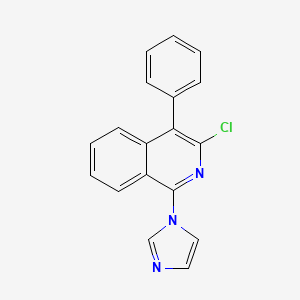

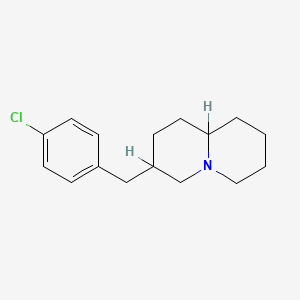

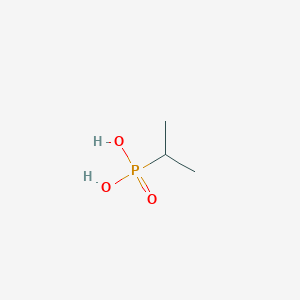

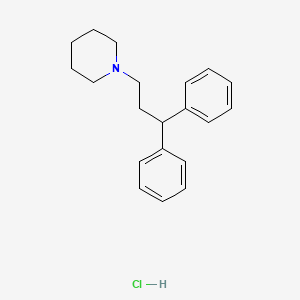

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]-7H-purine-2,6-dione;hydrochloride](/img/structure/B1617948.png)